4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde
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Overview
Description
4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde is a chemical compound with the molecular formula C13H10N2O4 and a molar mass of 258.23 g/mol It is characterized by the presence of a benzaldehyde group attached to a vinyl group, which is further connected to a nitro-substituted oxazole ring
Preparation Methods
The synthesis of 4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors.
Aldehyde Formation: Finally, the benzaldehyde group is introduced through a formylation reaction, typically using a formylating agent such as DMF (dimethylformamide) in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, amines, and substituted benzaldehydes .
Scientific Research Applications
4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde can be compared with similar compounds such as:
4-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethyl]morpholine: This compound has a similar oxazole ring but differs in the presence of a morpholine group instead of a benzaldehyde group.
3-methyl-4-nitro-1,2-oxazole: This is a simpler compound with just the oxazole ring and nitro group, lacking the vinyl and benzaldehyde groups.
Properties
IUPAC Name |
4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-9-13(15(17)18)12(19-14-9)7-6-10-2-4-11(8-16)5-3-10/h2-8H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBHGNGABMUIIM-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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